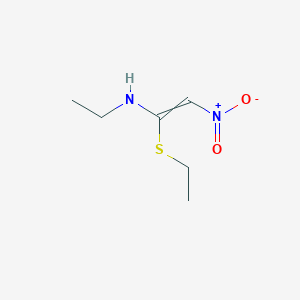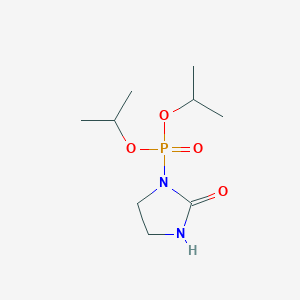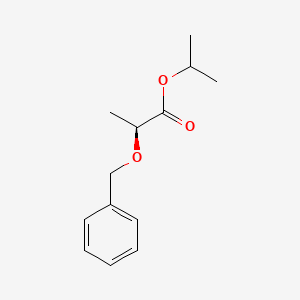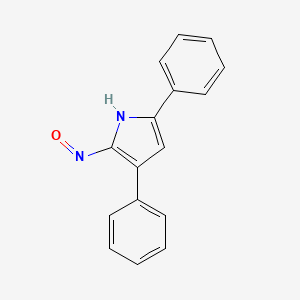
3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- is a chemical compound known for its unique structure and properties. This compound features a pyridinone ring substituted with a trifluoro-2-oxopropylthio group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- typically involves the reaction of pyridinone derivatives with trifluoro-2-oxopropylthio reagents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction. The temperature is usually maintained at room temperature to slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoro-2-oxopropylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyridinone compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- involves its interaction with specific molecular targets and pathways. The trifluoro-2-oxopropylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)-4(3H)-quinazolinone
- Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate
Uniqueness
Compared to similar compounds, 3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- is unique due to its specific substitution pattern and the presence of the trifluoro-2-oxopropylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
127183-38-4 |
|---|---|
Fórmula molecular |
C8H6F3NO2S |
Peso molecular |
237.20 g/mol |
Nombre IUPAC |
2-(3,3,3-trifluoro-2-oxopropyl)sulfanyl-4H-pyridin-3-one |
InChI |
InChI=1S/C8H6F3NO2S/c9-8(10,11)6(14)4-15-7-5(13)2-1-3-12-7/h1,3H,2,4H2 |
Clave InChI |
IOOFUSIBHGGPEM-UHFFFAOYSA-N |
SMILES canónico |
C1C=CN=C(C1=O)SCC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)









![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)
![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)
![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)
